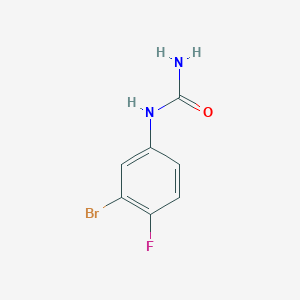
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide is a specialized chemical compound with the molecular formula C9H4Br2F3NO4 and a molecular weight of 406.94 . This compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenacyl bromide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide typically involves multi-step organic reactions. The starting materials often include brominated and nitro-substituted aromatic compounds. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and purity to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenacyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide involves its interaction with molecular targets through covalent bonding. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules .
Comparación Con Compuestos Similares
3-Bromo-5-nitro-4-(trifluoromethoxy)phenacyl bromide can be compared with similar compounds such as:
2-Bromo-4-(trifluoromethyl)acetophenone: This compound has a similar structure but lacks the nitro group, which affects its reactivity and applications.
3-Fluoro-4-(trifluoromethoxy)phenacyl bromide: This compound has a fluorine atom instead of a bromine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, nitro, and trifluoromethoxy groups, which confer distinct chemical properties and make it valuable for specific research applications .
Propiedades
Fórmula molecular |
C9H4Br2F3NO4 |
|---|---|
Peso molecular |
406.93 g/mol |
Nombre IUPAC |
2-bromo-1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2F3NO4/c10-3-7(16)4-1-5(11)8(19-9(12,13)14)6(2-4)15(17)18/h1-2H,3H2 |
Clave InChI |
NOXSEZAATCJLFY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


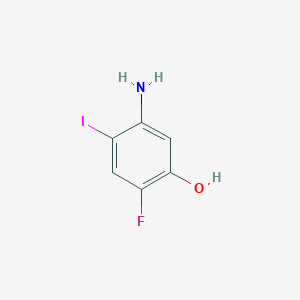

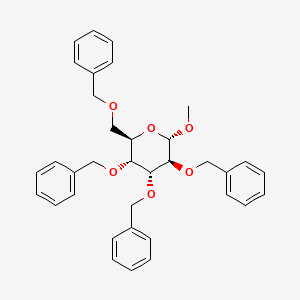

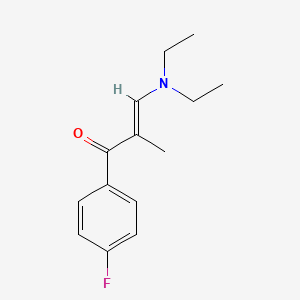
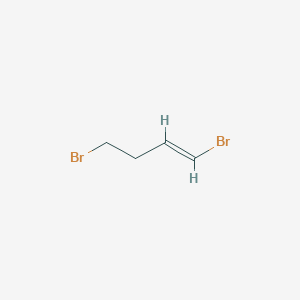


![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
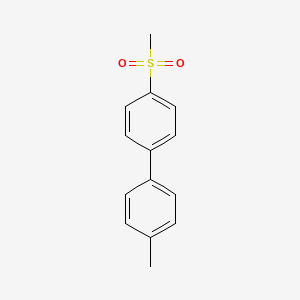

![2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B12841773.png)
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
